molecular formula C9H14OS3 B1245311 (Z)-Ajoene CAS No. 92285-00-2

(Z)-Ajoene

Cat. No.: B1245311
CAS No.: 92285-00-2
M. Wt: 234.4 g/mol
InChI Key: IXELFRRANAOWSF-ALCCZGGFSA-N
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Description

(Z)-Ajoene is a sulfur-containing compound derived from garlic (Allium sativum). It is known for its various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound exists in two geometric isomers, (E)-Ajoene and this compound, with the latter being more biologically active.

Scientific Research Applications

Chemistry: (Z)-Ajoene is used as a reagent in organic synthesis due to its unique sulfur-containing structure.

Biology: It exhibits antimicrobial activity against a wide range of bacteria and fungi. It also shows potential as an anticancer agent by inducing apoptosis in cancer cells.

Medicine: this compound is studied for its anti-inflammatory properties and its ability to inhibit platelet aggregation, making it a potential therapeutic agent for cardiovascular diseases.

Industry: In the food industry, this compound is used as a natural preservative due to its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-Ajoene can be synthesized from allicin, another sulfur compound found in garlic. The synthesis involves the reaction of allicin with allyl alcohol under acidic conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature.

Industrial Production Methods: Industrial production of this compound involves the extraction of allicin from garlic, followed by its conversion to this compound using the aforementioned synthetic route. The process is optimized to maximize yield and purity, often involving purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (Z)-Ajoene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can yield thioethers.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted ajoene derivatives.

Mechanism of Action

(Z)-Ajoene exerts its effects through various molecular targets and pathways:

    Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

    (E)-Ajoene: The geometric isomer of (Z)-Ajoene, less biologically active.

    Allicin: The precursor to ajoene, also exhibits antimicrobial properties.

    Diallyl Disulfide: Another sulfur compound from garlic, known for its anticancer properties.

Uniqueness: this compound is unique due to its higher biological activity compared to its (E)-isomer and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(Z)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXELFRRANAOWSF-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSC=CCS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSS/C=C\CS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318564
Record name (Z)-Ajoene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92285-00-2, 92285-01-3
Record name (Z)-Ajoene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92285-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ajoene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Ajoene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AJOENE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XLK7547H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ajoene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033566
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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